molecular formula C5H12ClNO2S B2842176 Imino(methyl)(oxolan-3-yl)-lambda6-sulfanone hydrochloride CAS No. 2174002-10-7

Imino(methyl)(oxolan-3-yl)-lambda6-sulfanone hydrochloride

Cat. No. B2842176
CAS RN: 2174002-10-7
M. Wt: 185.67
InChI Key: LSPNWZIBOJAZLF-UHFFFAOYSA-N
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Description

The compound appears to contain an imino group, a methyl group, an oxolan-3-yl group, and a sulfanone group, all attached to a central carbon atom . The hydrochloride indicates that it is a salt with a chloride ion .


Molecular Structure Analysis

The molecular structure would likely be complex due to the presence of several functional groups. The oxolan-3-yl group would introduce a cyclic structure, and the imino and methyl groups would be attached to the same central carbon atom .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the imino group, which can participate in various chemical reactions . The oxolan-3-yl group might also influence the compound’s reactivity .

Scientific Research Applications

Determination and Analysis Techniques

Hydroxyproline Analysis

  • A critical review of hydroxyproline analysis was conducted, highlighting an optimized procedure for the analysis of this imino acid, which may share analytical methodologies relevant for studying "Imino(methyl)(oxolan-3-yl)-lambda^6-sulfanone hydrochloride" (Stegemann & Stalder, 1967).

Antioxidant Capacity Assays

  • The ABTS/PP Decolorization Assay, focusing on antioxidant capacity, discusses reaction pathways relevant to chemical analysis, which could be applicable to understanding reactions involving similar compounds (Ilyasov et al., 2020).

Biological Effects and Mechanisms

Sulforaphane and Isothiocyanates

  • Research on sulforaphane, an isothiocyanate, highlights its biological effects, including antioxidant and anticancer properties. While not directly related, the study of isothiocyanates' biological activities may provide insights into the types of biological studies applicable to "Imino(methyl)(oxolan-3-yl)-lambda^6-sulfanone hydrochloride" (Kim & Park, 2016).

Carbonic Anhydrase Inhibitors

  • A review on diuretics with carbonic anhydrase inhibitory action discusses the therapeutic implications and biochemical mechanisms, which might be relevant for understanding how "Imino(methyl)(oxolan-3-yl)-lambda^6-sulfanone hydrochloride" could interact with biological systems (Carta & Supuran, 2013).

Chemical Properties and Reactions

Oxidative Stress Induced by Environmental Toxicants

  • The role of oxidative stress in mediating neurotoxic effects of environmental toxicants provides a model for understanding how chemical compounds interact with biological systems, potentially offering a framework for studying "Imino(methyl)(oxolan-3-yl)-lambda^6-sulfanone hydrochloride" (Farina et al., 2011).

Ion Mobility Spectrometry Applications

  • A review of unconventional applications of ion mobility spectrometry in analyzing complex samples could inform methods for analyzing and characterizing "Imino(methyl)(oxolan-3-yl)-lambda^6-sulfanone hydrochloride" (Armenta et al., 2011).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties . It’s important to handle all chemicals with appropriate safety precautions.

properties

IUPAC Name

imino-methyl-oxo-(oxolan-3-yl)-λ6-sulfane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S.ClH/c1-9(6,7)5-2-3-8-4-5;/h5-6H,2-4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSPNWZIBOJAZLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=N)(=O)C1CCOC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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